molecular formula C8H14O2S B13302260 3-(Thian-2-yl)propanoic acid

3-(Thian-2-yl)propanoic acid

Cat. No.: B13302260
M. Wt: 174.26 g/mol
InChI Key: QVMVIXHEENXJPK-UHFFFAOYSA-N
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Description

3-(Thian-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a thian-2-yl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride with acrylic acid . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the thian-2-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted propanoic acids.

Scientific Research Applications

3-(Thian-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Thian-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thian-2-yl)propanoic acid is unique due to the presence of the thian-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

3-(thian-2-yl)propanoic acid

InChI

InChI=1S/C8H14O2S/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-6H2,(H,9,10)

InChI Key

QVMVIXHEENXJPK-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)CCC(=O)O

Origin of Product

United States

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